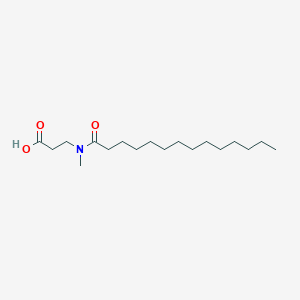

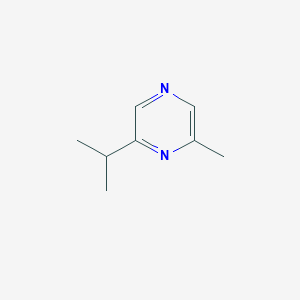

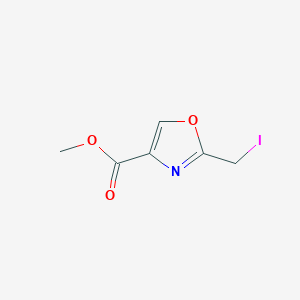

![molecular formula C9H10N2O B1627521 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 23612-31-9](/img/structure/B1627521.png)

5-Ethoxy-1H-pyrrolo[3,2-b]pyridine

Overview

Description

Scientific Research Applications

Electrochromic and Ion Sensor Applications

The research conducted by O. Mert, A. Demir, and A. Cihaner (2013) explored the electrochromic and ion receptor properties of an etheric member based on polybispyrroles. The synthesized polymer exhibited strong stability, reversible redox processes, and good electrochromic material properties, changing colors upon oxidation and reduction. Additionally, it showed selective voltammetric response towards sodium ions among alkali series in an organic medium, making it suitable for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).

Organic Synthesis and Material Science

In a study by Lan Zhi-li (2011), 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine was synthesized from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one. This process, particularly the acrolein route, demonstrated an efficient yield, indicating the compound's potential in synthetic resin, antioxidant, and plastic production, underscoring its significance in material science and organic synthesis (Zhi-li, 2011).

Electron Transport Layer in Polymer Solar Cells

A novel n-type conjugated polyelectrolyte synthesized by Lin Hu et al. (2015) for use as an electron transport layer in inverted polymer solar cells highlights the importance of pyrrolopyridine derivatives in enhancing energy conversion efficiency. The material's high conductivity and electron mobility due to its electron-deficient nature and planar structure facilitate electron extraction and reduce exciton recombination, demonstrating the compound's utility in renewable energy technologies (Hu et al., 2015).

Corrosion Inhibition

Research on pyrrolidine derivatives by M. Bouklah et al. (2006) has shown that certain synthesized compounds can serve as effective corrosion inhibitors for steel in sulfuric acid environments. Their study indicates the potential of 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine derivatives in industrial applications, particularly in protecting metal surfaces from corrosive damage (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

properties

IUPAC Name |

5-ethoxy-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-4-3-7-8(11-9)5-6-10-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFWZYJBMYCTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564422 | |

| Record name | 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

23612-31-9 | |

| Record name | 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

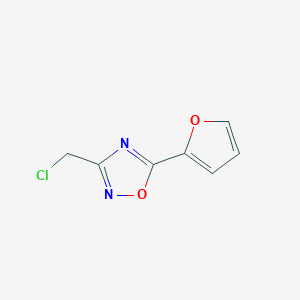

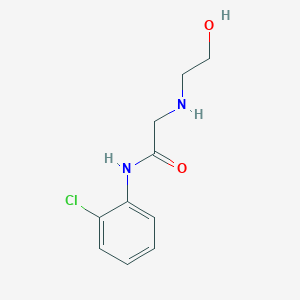

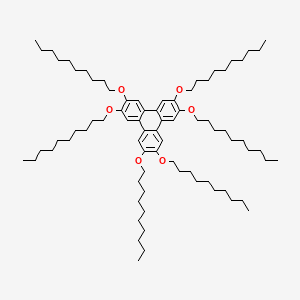

![5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1627457.png)

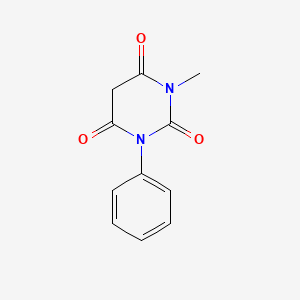

![Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B1627461.png)